molecular formula C15H13N3O B2934804 N-(1-cyanocyclobutyl)isoquinoline-1-carboxamide CAS No. 1311905-75-5

N-(1-cyanocyclobutyl)isoquinoline-1-carboxamide

Cat. No.: B2934804
CAS No.: 1311905-75-5
M. Wt: 251.289
InChI Key: TZOFMWSBWHEPLQ-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)isoquinoline-1-carboxamide: is a chemical compound that belongs to the class of isoquinoline carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclobutyl)isoquinoline-1-carboxamide typically involves the reaction of isoquinoline-1-carboxylic acid with 1-cyanocyclobutylamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane and are conducted under inert atmosphere to prevent moisture interference .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyanocyclobutyl)isoquinoline-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(1-cyanocyclobutyl)isoquinoline-1-carboxamide is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound has shown potential as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit the production of pro-inflammatory mediators, making it a candidate for the development of new anti-inflammatory drugs .

Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-(1-cyanocyclobutyl)isoquinoline-1-carboxamide exerts its effects involves the inhibition of specific signaling pathways. For instance, in anti-inflammatory applications, the compound inhibits the nuclear factor-kappa B (NF-κB) pathway, which is crucial for the production of pro-inflammatory cytokines. By blocking this pathway, the compound reduces inflammation and cell migration .

Comparison with Similar Compounds

  • N-(2-hydroxyphenyl)isoquinoline-1-carboxamide
  • N-(methoxyphenyl)isoquinoline-1-carboxamide
  • N-(trifluoromethyl)phenylisoquinoline-1-carboxamide

Uniqueness: N-(1-cyanocyclobutyl)isoquinoline-1-carboxamide stands out due to its unique cyanocyclobutyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other isoquinoline carboxamides and contributes to its specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-(1-cyanocyclobutyl)isoquinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c16-10-15(7-3-8-15)18-14(19)13-12-5-2-1-4-11(12)6-9-17-13/h1-2,4-6,9H,3,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOFMWSBWHEPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)C2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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